![molecular formula C15H15N3 B1416287 (1H-indol-6-ylmethyl)(pyridin-3-ylmethyl)amine CAS No. 1017791-13-7](/img/structure/B1416287.png)
(1H-indol-6-ylmethyl)(pyridin-3-ylmethyl)amine
Overview
Description
1H-Indol-6-ylmethyl)(pyridin-3-ylmethyl)amine, also known as IPMA, is a synthetic compound of nitrogen, hydrogen, and carbon that has been extensively studied in recent years due to its potential applications in scientific research. Its synthesis and structure have been extensively studied, and its mechanism of action and biochemical and physiological effects are being investigated.
Scientific Research Applications
Catalyst Development
(1H-indol-6-ylmethyl)(pyridin-3-ylmethyl)amine and similar compounds have been explored in the development of palladacycles, which are catalysts used in organic synthesis. For instance, Singh et al. (2017) synthesized compounds with an indole core that showed efficiency as catalysts in Suzuki–Miyaura coupling and allylation of aldehydes (Singh, Saleem, Pal, & Singh, 2017).
Coordination Polymers
Compounds similar to (1H-indol-6-ylmethyl)(pyridin-3-ylmethyl)amine have been used to construct coordination polymers. Zhang et al. (2013) utilized flexible unsymmetrical bis(pyridyl) ligands, including N-(pyridin-2-ylmethyl)pyridin-3-amine, to form helical silver(I) coordination polymers (Zhang, Deng, Huo, Zhao, & Gao, 2013).
Anticancer Activity
Kumar et al. (2013) explored derivatives of 1H-indole for anticancer activity. They synthesized compounds that exhibited good anticancer activity, indicating potential pharmaceutical applications (Kumar, Kumar, Roy, & Sondhi, 2013).
Fluorescent Sensors
Mac et al. (2010) developed a novel fluorescent dye based on a pyrazoloquinoline skeleton, which is structurally related to (1H-indol-6-ylmethyl)(pyridin-3-ylmethyl)amine. This compound acted as a sensor for detecting small inorganic cations (Mac, Uchacz, Danel, Danel, Kolek, & Kulig, 2010).
Chemosensors for Metal Ions
Zheng et al. (2016) synthesized a bis(pyridine-2-ylmethyl)amine derivative as a colorimetric and fluorescent chemosensor for metal ions, particularly for detecting Cu2+ ions (Zheng, Lee, Liu, Park, Yoon, Lee, & Kim, 2016).
Future Directions
Mechanism of Action
Target of Action
Indole derivatives are known to interact with a variety of biological targets. For instance, some indole compounds have been found to inhibit Beta-secretase 1 , which plays a key role in the development of Alzheimer’s disease.
Mode of Action
The exact mode of action would depend on the specific target. For Beta-secretase 1, for example, the compound might bind to the active site of the enzyme, preventing it from cleaving its substrate and thus inhibiting the production of amyloid-beta peptides .
Biochemical Pathways
Again, this would depend on the specific target. In the case of Beta-secretase 1, the affected pathway would be the amyloidogenic pathway, which leads to the production of amyloid-beta peptides and is implicated in Alzheimer’s disease .
Result of Action
The molecular and cellular effects would depend on the specific target and the biochemical pathways it’s involved in. In the case of Beta-secretase 1, inhibition of this enzyme could potentially reduce the production of amyloid-beta peptides, thereby mitigating the symptoms of Alzheimer’s disease .
properties
IUPAC Name |
1-(1H-indol-6-yl)-N-(pyridin-3-ylmethyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-2-13(10-16-6-1)11-17-9-12-3-4-14-5-7-18-15(14)8-12/h1-8,10,17-18H,9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEGXMJUXHXGBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC2=CC3=C(C=C2)C=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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